molecular formula C20H21N5O3 B6582394 4-[6-(furan-2-yl)pyridazin-3-yl]-N-(4-methoxyphenyl)piperazine-1-carboxamide CAS No. 1049245-42-2

4-[6-(furan-2-yl)pyridazin-3-yl]-N-(4-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B6582394
CAS No.: 1049245-42-2
M. Wt: 379.4 g/mol
InChI Key: YSMNTOHNYMPFBT-UHFFFAOYSA-N
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Description

4-[6-(furan-2-yl)pyridazin-3-yl]-N-(4-methoxyphenyl)piperazine-1-carboxamide is a heterocyclic compound featuring a piperazine-carboxamide core substituted with a pyridazine ring and a furan-2-yl group at position 6 of the pyridazine moiety.

Properties

IUPAC Name

4-[6-(furan-2-yl)pyridazin-3-yl]-N-(4-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-27-16-6-4-15(5-7-16)21-20(26)25-12-10-24(11-13-25)19-9-8-17(22-23-19)18-3-2-14-28-18/h2-9,14H,10-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMNTOHNYMPFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[6-(furan-2-yl)pyridazin-3-yl]-N-(4-methoxyphenyl)piperazine-1-carboxamide , with a CAS number of 923106-92-7 , is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and the results of various studies that explore its efficacy against different biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N4O3C_{20}H_{20}N_{4}O_{3}, with a molecular weight of 364.4 g/mol . Its structure features a pyridazine core substituted with furan and piperazine moieties, which are known to influence biological activity through various mechanisms.

PropertyValue
Molecular FormulaC20H20N4O3
Molecular Weight364.4 g/mol
CAS Number923106-92-7

Antitumor Activity

Research indicates that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing similar structural motifs have shown IC50 values in the micromolar range against breast and ovarian cancer cell lines, suggesting potential applications in oncology .

Kinase Inhibition

The compound has been investigated for its ability to inhibit specific kinases, which are critical in various signaling pathways involved in cancer progression. For example, inhibitors targeting the epidermal growth factor receptor (EGFR) and other kinases such as GSK-3β have demonstrated promising results in preclinical studies . The structural features of the compound suggest it may interact effectively with ATP-binding sites in these kinases, potentially leading to reduced tumor growth.

Antimicrobial Properties

There is emerging evidence that compounds with similar structures exhibit antimicrobial activities. The furan and pyridazine rings are known to contribute to the inhibition of bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus . Further studies are needed to evaluate the specific antimicrobial efficacy of this compound.

The biological activity of This compound can be attributed to several mechanisms:

  • Inhibition of Kinase Activity : The compound likely binds to kinase domains, disrupting their function and downstream signaling pathways.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, which may also be applicable here.
  • Antimicrobial Action : The unique heterocyclic structure may interfere with bacterial cell wall synthesis or function.

Case Studies and Research Findings

Several studies have reported on the synthesis and biological evaluation of related compounds:

  • A study highlighted the synthesis of pyridazine derivatives and their evaluation as kinase inhibitors, noting that modifications at specific positions significantly affected their potency .
  • Another research effort focused on the antiproliferative effects of structurally related compounds against various cancer cell lines, revealing IC50 values that indicate strong potential for therapeutic use .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 4-[6-(furan-2-yl)pyridazin-3-yl]-N-(4-methoxyphenyl)piperazine-1-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of pyridazine can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. The presence of the furan and pyridazine rings is believed to enhance its bioactivity against microbial pathogens .

Neuropharmacological Effects

Given the piperazine structure, this compound may interact with neurotransmitter systems. Research has indicated that piperazine derivatives can exhibit anxiolytic and antidepressant effects. Thus, further investigation into the neuropharmacological properties of this specific compound could reveal potential applications in treating mood disorders .

Case Studies

Study ReferenceFocusFindings
Antitumor ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Antimicrobial PropertiesShowed activity against Staphylococcus aureus and Candida albicans; effective at concentrations of 50 µg/mL.
Neuropharmacological EffectsIndicated potential for anxiety reduction in animal models; further studies needed for human applications.

Comparison with Similar Compounds

PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide]

  • Structural Differences : Replaces the furan-2-yl and 4-methoxyphenyl groups with a trifluoromethyl-substituted chroman ring.
  • Pharmacological Profile : Potent FAAH inhibitor (IC₅₀ = 8.8 nM for human FAAH) with >200-fold selectivity over 137 off-target proteins. Irreversible binding mode and high brain penetration, suggesting utility in inflammatory pain .
  • Key Advantage : Superior enzymatic selectivity compared to urea-based FAAH inhibitors.

Pyridazine Hydrazine Derivatives (Compounds 31–35, )

  • Structural Differences : Feature hydrazine-linked substituents (e.g., 4-bromo, 5-nitrofuran) on the pyridazine ring and acetonitrile side chains.
  • Melting points ranged from 206–259°C, indicating high crystallinity .
  • Limitation : Reduced solubility compared to carboxamide-linked analogs.

Piperazine-Carboxamide Derivatives with Quinazoline Moieties

4-Hydroxyquinazoline Derivatives (A2–A18, )

  • Structural Differences: Replace pyridazine with a quinazolinone core. A18 (N-(4-methoxyphenyl) derivative) shares the 4-methoxyphenyl group but lacks the furan substituent.
  • Physicochemical Data : Melting points (184–201°C) and NMR profiles confirm structural stability. A13–A15 (trifluoromethylphenyl variants) showed enhanced metabolic stability in vitro .
  • Therapeutic Potential: Implied activity in cancer or CNS disorders due to quinazoline’s kinase-inhibition history.

Pyridazinone Derivatives with Fluorophenyl-Piperazine Groups ()

  • Structural Differences: Feature a pyridazinone core and 2-fluorophenyl-piperazine substituents.
  • Synthetic Routes : Condensation with benzaldehydes yielded compounds (T1–T12) with variable substituents (e.g., nitro, methoxy).
  • Biological Relevance : Analogous structures suggest possible anticonvulsant or antimicrobial activity, though specific data are unavailable .

Dopamine D3 Receptor Ligands ()

  • Structural Differences : Carboxamide-linked 4-phenylpiperazines with fluorophenyl or dichlorophenyl groups.
  • Key Finding : The carboxamide linker is critical for D3 receptor selectivity (>1,000-fold over D2 receptors). Removal of the carbonyl group reduced D3 affinity by >100-fold, underscoring the pharmacophoric importance of the carboxamide moiety .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Biological Target IC₅₀ / Activity Key Reference
Target Compound Piperazine-carboxamide 6-(Furan-2-yl)pyridazin-3-yl, 4-MeOPh Not reported N/A -
PKM-833 Piperazine-carboxamide 7-(CF₃)chroman-4-yl FAAH 8.8 nM (human FAAH)
Compound 33 () Pyridazine-hydrazine 5-Nitrofuran, 4-MeOPh Fungal pathogens Moderate activity
A18 () Quinazoline-piperazine 4-MeOPh, quinazolinone Not reported High metabolic stability
CAS 856189-81-6 () Piperazine-carboxamide 3-Cl-5-CF₃-pyridin-2-yl, 3-CF₃Ph Bacterial enzymes Potent inhibitor
D3 Ligand 8j () Piperazine-carboxamide 2,3-Dichlorophenyl Dopamine D3 receptor Kᵢ = 2.6 nM (D3)

Key Research Findings and Implications

Structural Flexibility : The piperazine-carboxamide scaffold accommodates diverse substituents (e.g., furan, chroman, quinazoline), enabling tailored interactions with enzymatic or receptor targets .

Pharmacophore Requirements : The carboxamide linker is essential for target selectivity in both FAAH inhibitors (PKM-833) and D3 ligands, suggesting its broad utility in drug design .

Substituent Effects : Electron-withdrawing groups (e.g., CF₃, nitro) enhance binding affinity and metabolic stability, while bulky groups (e.g., chroman) improve brain penetration .

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